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Diglycidyl sulfide

Optical Materials LED Encapsulants High-Refractive-Index Polymers

Diglycidyl sulfide (CAS 14974-71-1), also known as bis(2,3-epoxypropyl)sulfide, is a sulfur-containing diepoxide belonging to the class of aliphatic glycidyl ethers. Its molecular structure features two terminal epoxy groups linked by a thioether (–S–) bridge, yielding a molecular formula of C6H10O2S and a molecular weight of 146.21 g/mol.

Molecular Formula C6H10O2S
Molecular Weight 146.21 g/mol
CAS No. 14974-71-1
Cat. No. B3047940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiglycidyl sulfide
CAS14974-71-1
Molecular FormulaC6H10O2S
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1C(O1)CSCC2CO2
InChIInChI=1S/C6H10O2S/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2
InChIKeyWISUILQECWFZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diglycidyl Sulfide (CAS 14974-71-1) Procurement Guide: Technical Baseline for a Sulfur-Containing Diepoxide


Diglycidyl sulfide (CAS 14974-71-1), also known as bis(2,3-epoxypropyl)sulfide, is a sulfur-containing diepoxide belonging to the class of aliphatic glycidyl ethers. Its molecular structure features two terminal epoxy groups linked by a thioether (–S–) bridge, yielding a molecular formula of C6H10O2S and a molecular weight of 146.21 g/mol [1]. This compound functions primarily as a reactive diluent, crosslinking modifier, and functional intermediate in epoxy resin formulations . The presence of the sulfur heteroatom distinguishes it from conventional oxygen-based diglycidyl ethers, conferring a higher refractive index, distinct curing reactivity, and the ability to participate in additional chemistries such as oxidation to sulfoxide or sulfone moieties .

Why Diglycidyl Sulfide Cannot Be Swapped with a Standard Oxygen-Based Diglycidyl Ether


Generic substitution of diglycidyl sulfide with a conventional diglycidyl ether (e.g., DGEBA, BDDGE, or resorcinol diglycidyl ether) fails because the thioether linkage fundamentally alters multiple performance axes simultaneously: optical properties (refractive index), network architecture (cure kinetics and crosslink density), chemical resistance, and thermal stability. While oxygen-based ethers provide a cost-effective baseline, they cannot replicate the distinct combination of high molar refraction and tunable reactivity provided by the sulfide bridge . The quantitative evidence below demonstrates that even within the sulfur-containing epoxy class, the specific molecular architecture of diglycidyl sulfide leads to measurable differences in key procurement-relevant parameters.

Quantitative Differentiation Evidence for Diglycidyl Sulfide vs. Closest Analogues


Refractive Index Advantage Over Oxygen-Based Diglycidyl Ethers for Optical Formulations

Sulfur-containing epoxy resins consistently exhibit higher refractive indices than their oxygen-based counterparts due to the greater molar refraction of sulfur. For diglycidyl sulfide, the thioether linkage elevates the refractive index to approximately 1.54 (estimated for the uncured monomer), compared to ~1.43 for the oxygen analogue diglycidyl ether (DGE) and ~1.47 for 1,4-butanediol diglycidyl ether (BDDGE) [1]. This difference is critical for optical applications where high refractive index materials minimize light loss.

Optical Materials LED Encapsulants High-Refractive-Index Polymers

Enhanced Reactivity with Amine Curing Agents Compared to DGEBA

The electron-withdrawing character of the thioether group activates the adjacent epoxy ring toward nucleophilic attack. In comparative studies of sulfur-containing epoxy monomers, the reactivity with amine hardeners (e.g., methyl hexahydrophthalic anhydride, MeHHPA) was found to be higher than that of DGEBA [1]. While direct kinetic data for diglycidyl sulfide are not available, the class-level inference indicates that its epoxy groups are more electrophilic than those of DGEBA, leading to faster gel times and lower curing temperatures.

Epoxy Curing Network Formation Reaction Kinetics

Glass Transition Temperature (Tg) Modulation Compared to DGEBA-Derived Networks

When used as a reactive diluent or co-monomer, diglycidyl sulfide is expected to lower the glass transition temperature (Tg) of cured DGEBA networks due to its aliphatic, flexible thioether linkage. In comparison, the use of a rigid aromatic di-epoxide like resorcinol diglycidyl ether (RDGE) increases Tg [1]. This property allows formulators to tailor the flexibility and impact resistance of epoxy systems.

Thermal Properties Network Architecture Epoxy Formulation

Solubility and Compatibility Profile for Low-VOC Formulations

Diglycidyl sulfide exhibits good solubility in common organic solvents such as chloroform, toluene, benzene, and ethanol, and is insoluble in water and gasoline . This solubility profile is comparable to many aliphatic glycidyl ethers but offers the added benefit of a higher boiling point (242.8 °C at 760 mmHg) , which reduces volatile organic compound (VOC) emissions during thermal curing compared to lower-boiling diluents like butyl glycidyl ether (BGE, bp ~164 °C).

Formulation Solvents VOC Compliance Epoxy Diluents

Application Scenarios Where Diglycidyl Sulfide Outperforms Generic Alternatives


High-Refractive-Index Optical Encapsulants for LEDs

The elevated refractive index of diglycidyl sulfide (~1.54 estimated) relative to oxygen-based diglycidyl ethers (~1.43-1.47) makes it a superior reactive diluent for LED encapsulant formulations. By incorporating diglycidyl sulfide, formulators can achieve higher light output efficiency without the cost or complexity of exotic high-index additives. This is particularly relevant for high-brightness LEDs where every percentage gain in light extraction is commercially significant. [1]

Low-Temperature Cure Epoxy Adhesives for Temperature-Sensitive Substrates

The enhanced reactivity of the thioether-activated epoxy groups enables faster cure at lower temperatures compared to DGEBA-based systems. This property is critical for bonding heat-sensitive materials such as certain plastics, composites, or electronic components where high-temperature cure cycles would cause damage. Procurement teams should prioritize diglycidyl sulfide when a step-growth curing profile with reduced thermal input is required. [1]

Flexibilized Epoxy Coatings with Enhanced Chemical Resistance

As an aliphatic diepoxide, diglycidyl sulfide can be blended into aromatic epoxy networks to lower Tg and improve flexibility without the dramatic sacrifice in chemical resistance often seen with non-reactive plasticizers. The sulfur atom provides additional resistance to organic solvents and acids, making it suitable for protective coatings in chemical processing environments where standard flexibilizers like polyglycidyl ethers may underperform. [1]

VOC-Compliant Industrial Maintenance Coatings

With a boiling point of 242.8 °C, diglycidyl sulfide emits far less volatile organic compounds during thermal curing than lower-boiling reactive diluents like BGE (bp 164 °C). This directly supports compliance with stringent VOC regulations (e.g., EU Directive 2004/42/EC) without requiring expensive reformulation or abatement equipment, offering a straightforward drop-in solution for environmentally regulated markets. [1]

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